Flurpiridaz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

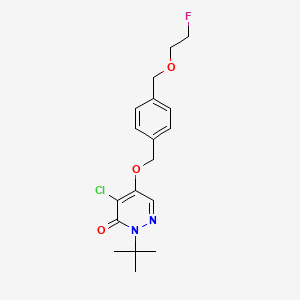

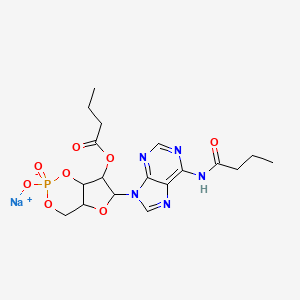

Flurpiridaz is a novel positron emission tomography myocardial perfusion imaging agent. It is a structural analog of pyridaben and is labeled with fluorine-18. This compound is particularly significant in the field of nuclear cardiology due to its high affinity for mitochondrial complex I, which is primarily found in myocardial cells .

Métodos De Preparación

The synthesis of Flurpiridaz involves multiple steps, starting from mucochloric acid. The precursor is obtained through a series of reactions, including radiolabeling with fluorine-18. The fully automated synthesis of this compound on the ML-PT device provides a radiochemical yield of 55-65% with more than 98% radiochemical purity. This method does not require external preparative high-performance liquid chromatography purification, making it efficient for industrial production .

Análisis De Reacciones Químicas

Flurpiridaz undergoes various chemical reactions, primarily involving radiolabeling and fluorination. The radiolabeling process uses the stable isotope fluorine-19, and the reaction conditions are optimized to achieve high yield and purity. The major product formed from these reactions is the radiolabeled this compound, which is used for positron emission tomography imaging .

Aplicaciones Científicas De Investigación

Flurpiridaz has a wide range of scientific research applications, particularly in the field of nuclear cardiology. It is used for myocardial perfusion imaging to assess coronary artery disease. The compound provides high image quality and accurate absolute blood flow quantification, making it an ideal precision tool for non-invasive assessment of myocardial blood flow and the entire spectrum of ischemic heart disease . Additionally, this compound is being studied for its potential to improve the detection of coronary artery disease in various patient populations, including women and obese patients .

Mecanismo De Acción

Flurpiridaz exerts its effects by binding to mitochondrial complex I with high affinity. This binding allows for high first-pass extraction into cardiomyocytes, which is essential for accurate myocardial perfusion imaging. The compound’s high affinity for mitochondrial complex I ensures that it provides high-quality images and accurate blood flow quantification .

Comparación Con Compuestos Similares

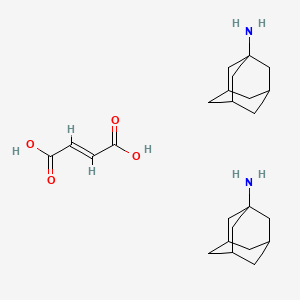

Flurpiridaz is compared with other myocardial perfusion imaging agents such as single photon emission computed tomography tracers. It has been found to have superior diagnostic performance, higher sensitivity, and similar specificity compared to single photon emission computed tomography tracers . Similar compounds include [99 Tc]Tc-Sestamibi and other fluorine-18 labeled tracers used for positron emission tomography imaging .

Propiedades

Número CAS |

863888-33-9 |

|---|---|

Fórmula molecular |

C18H22ClFN2O3 |

Peso molecular |

368.8 g/mol |

Nombre IUPAC |

2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one |

InChI |

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3 |

Clave InChI |

RMXZKEPDYBTFOS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10814387.png)

![10-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814400.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814412.png)

![(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814418.png)

![21,24,28-Trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814422.png)

![(2S,4R,5R,8S,11Z,15R)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814425.png)

![(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814430.png)

![N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B10814438.png)

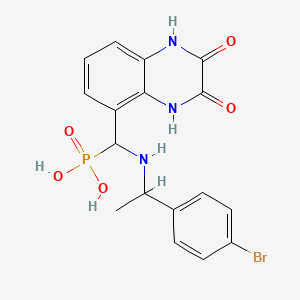

![[(S)-{[(1S)-1-(4-bromophenyl)ethyl]amino}(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B10814456.png)